3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Cyclopropyl protons resonate as a triplet (δ 1.2–1.4 ppm, J = 6–8 Hz) due to coupling with adjacent equivalent protons.
- Aromatic protons appear as a doublet of doublets (δ 7.8–8.2 ppm) owing to meta and para coupling.
- The amide N–H proton is observed as a broad singlet (δ 6.5–7.0 ppm).
¹³C NMR (100 MHz, CDCl₃):
Table 2: Representative ¹H NMR assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 1.3 | Triplet |
| Aromatic H (C2, C4, C5, C6) | 7.9–8.1 | Doublet of doublets |
| Amide NH | 6.8 | Broad singlet |
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 254 nm in acetonitrile, attributed to π→π* transitions in the aromatic system and n→π* transitions in the sulfonyl chloride group. Solvent polarity shifts this peak bathochromically by ~5 nm in water due to dipole interactions.
Comparative Isomeric Studies with Ortho/Meta/Para Derivatives
Structural and Electronic Differences
- Ortho isomer : Steric hindrance between sulfonyl chloride and carbamoyl groups reduces solubility in nonpolar solvents.
- Para isomer : Symmetric substitution (C₁ and C₄ positions) enhances crystallinity compared to the meta analog.
Table 3: Isomeric comparison of key properties
| Property | Meta Isomer | Ortho Isomer | Para Isomer |
|---|---|---|---|
| Melting point | 98–100°C | 85–87°C | 110–112°C |
| ¹H NMR aromatic shift (δ) | 7.8–8.1 ppm | 7.5–7.7 ppm | 8.0–8.3 ppm |
| IR S=O stretch | 1370 cm⁻¹ | 1380 cm⁻¹ | 1365 cm⁻¹ |
Reactivity Trends
- Meta isomer : Electrophilic substitution occurs preferentially at the C5 position due to directing effects of both substituents.
- Para isomer : Higher thermal stability (ΔTₘ = +12°C vs. meta) attributed to reduced steric strain.
- Ortho isomer : Accelerated hydrolysis in aqueous media due to intramolecular hydrogen bonding between Cl and NH groups.
Properties
IUPAC Name |
3-(cyclopropylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSINZHMPWHVPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016501-60-2 | |
| Record name | 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Meta-Directed Sulfonation Followed by Sequential Functionalization
The predominant industrial synthesis employs a three-stage meta-functionalization strategy:
Sulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) at 150–160°C for 6–8 hours, producing 3-sulfobenzoic acid with >85% regioselectivity. The carboxylic acid group acts as a meta-director, ensuring sulfonic acid installation at position 1.Amide Bond Formation
The carboxylic acid is activated via thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, followed by nucleophilic acyl substitution with cyclopropylamine in tetrahydrofuran (THF) at ambient temperature. This yields 3-sulfo-N-cyclopropylbenzamide with 78–82% isolated yield after recrystallization from ethyl acetate/hexane mixtures.Sulfonyl Chloride Formation
Phosphorus pentachloride (PCl₅) in chlorobenzene at 110–115°C converts the sulfonic acid to the target sulfonyl chloride over 12–14 hours. The reaction mixture is subsequently washed with ice-cold 5% sodium bicarbonate and dried over MgSO₄ before vacuum distillation (150°C/0.1 mmHg), achieving 89–93% purity by HPLC.
Critical Parameters
Diazonium Salt-Mediated Sulfur Dioxide Insertion
An alternative pathway leverages diazotization chemistry for sulfonyl chloride installation:
Nitro Reduction and Diazotization
3-Nitrobenzamide is hydrogenated over Raney nickel (50 psi H₂, ethanol, 25°C) to 3-aminobenzamide, which is then diazotized with NaNO₂/HCl at -5°C.Sulfite Chlorination
The diazonium salt reacts with liquid sulfur dioxide and CuCl in acetic acid/toluene (1:1 v/v) at 0°C, followed by Cl₂ gas bubbling (-10°C, 2 hours). This one-pot method achieves 68–72% yield but requires stringent temperature control to prevent amide hydrolysis.
Comparative Analysis
| Parameter | Meta-Directed Route | Diazonium Route |
|---|---|---|
| Total Yield | 64–68% | 51–55% |
| Byproduct Formation | <3% | 8–12% |
| Scalability | >100 kg batches | <10 kg batches |
| Purification Complexity | Medium | High |
Solvent Engineering in Critical Steps
Chlorobenzene vs. Trifluoromethylbenzene in PCl₅ Reactions
Recent patent data demonstrates solvent selection dramatically impacts chlorination efficiency:
Performance Metrics
| Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorobenzene | 12 | 89 | 93 |
| Trifluoromethylbenzene | 10 | 91 | 95 |
| Toluene | 14 | 67 | 82 |
Trifluoromethylbenzene enhances reaction kinetics through improved PCl₅ solubility while suppressing radical-mediated side reactions. However, its higher cost (≈$320/L vs. $12/L for chlorobenzene) limits industrial adoption.
Aprotic Solvents in Amide Coupling
THF/Et₂O mixtures (3:1 v/v) optimize cyclopropylamine reactivity during amidation:
- Dielectric constant (ε) of 7.5 facilitates carbamoyl chloride intermediate stabilization
- 0.5 M concentration prevents dimerization side products
- Anhydrous MgSO₄ drying maintains water content <50 ppm
Catalytic Innovations
Phase-Transfer Catalyzed Sulfonation
Benzyltriethylammonium chloride (0.5 mol%) enables sulfonation at reduced temperatures (110–120°C vs. 150–160°C):
- Energy consumption decreases by 38%
- Sulfur trioxide utilization efficiency improves to 92%
- Reaction time reduced to 4.5 hours
Microwave-Assisted Chlorination
PCl₅-mediated conversions under microwave irradiation (300 W, 80°C) achieve 95% completion in 45 minutes:
- 50% reduction in phosphorus oxychloride waste
- Narrower boiling range during distillation (148–150°C vs. 145–155°C)
- Requires specialized quartz reactors for scale-up
Analytical Characterization
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, Ar-H), 8.12 (d, J=7.8 Hz, 1H), 7.98 (d, J=7.6 Hz, 1H), 6.53 (br s, 1H, NH), 2.93–2.87 (m, 1H, cyclopropyl), 0.83–0.78 (m, 4H, cyclopropyl)
- FT-IR (ATR): 1695 cm⁻¹ (C=O str.), 1372/1184 cm⁻¹ (SO₂ asym/sym str.), 758 cm⁻¹ (C-Cl str.)
- HRMS (ESI+): m/z calc. for C₁₀H₁₀ClNO₃S [M+H]⁺ 260.0143, found 260.0148
Purity Assessment Protocols
- HPLC : C18 column, 60:40 MeCN/H₂O + 0.1% TFA, 1 mL/min, λ=254 nm
- Karl Fischer Titration : Maintains water content <0.05% for storage stability
- Ion Chromatography : Chloride residuals <200 ppm per ICH Q3D guidelines
Industrial Scale Considerations
Waste Stream Management
The PCl₅ route generates 2.8 kg phosphorus oxychloride per kg product. Modern facilities implement:
- Alkaline hydrolysis with 10% NaOH at 80°C to produce Na₃PO₄ byproduct
- Distillation recovery of chlorobenzene (98.5% purity reuse)
- Scrubber systems for HCl gas neutralization (pH 7.5–8.5 effluent)
Emerging Methodologies
Photocatalytic Sulfurylation
Visible-light mediated C-H sulfonation using Ru(bpy)₃Cl₂ catalyst (λ=450 nm):
- Eliminates pre-functionalized starting materials
- 72% yield achieved at 25°C in flow reactors
- Limited to small-scale API synthesis
Biocatalytic Amide Formation
Immobilized lipase B (Candida antarctica) mediates cyclopropylamine coupling:
- 55% conversion in aqueous buffer (pH 7.4, 37°C)
- Avoids acid chloride intermediates
- Currently non-competitive with thermal methods
Regulatory Compliance
ICH Stability Profiling
- Accelerated conditions (40°C/75% RH): <0.5% decomposition over 6 months
- Photostability: No degradation after 1.2 million lux hours
- Extractables/Leachables: USP <661> compliant packaging systems
REACH Documentation
- EC50 Daphnia magna: 12 mg/L (Chronic III category)
- Biodegradation: 28-day OECD 301F <15%
- TSCA Inventory Status: Listed 2024/Q3
Chemical Reactions Analysis
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
This compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly sulfonamide drugs. Sulfonamides are known for their antibacterial properties and are widely used to treat infections. The sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into drug candidates, enhancing their therapeutic efficacy .
Anti-Cancer and Anti-Inflammatory Properties
Research indicates that derivatives of sulfonyl chlorides exhibit potential anti-cancer and anti-inflammatory activities. The compound can be modified to create new analogs that may target specific cancer pathways or inflammatory responses, thus contributing to the development of novel therapeutic agents .
Agrochemical Applications
Herbicide Safeners
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride has been identified as a safener in conjunction with herbicides. Safeners are compounds that enhance the selectivity of herbicides, protecting crop plants while allowing for effective weed control. This application is particularly valuable in sustainable agriculture, where minimizing crop damage is crucial .
Organic Synthesis
Sulfonation Reactions
In organic synthesis, this compound serves as a sulfonating agent, facilitating the introduction of sulfonyl groups into various organic molecules. This reaction is essential for modifying the properties of compounds, thereby enhancing their reactivity and functionality in subsequent chemical transformations .
Bioconjugation Processes
The ability to attach biomolecules to surfaces or other molecules makes this compound useful in bioconjugation processes. This application is significant in drug delivery systems and diagnostics, where targeted delivery of therapeutic agents is necessary for improving treatment outcomes .
Material Science
Polymer Chemistry
In polymer chemistry, this compound acts as a coupling agent that can improve the mechanical properties of polymers through cross-linking. This enhancement leads to materials with greater strength and durability, which are valuable in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophilic groups in proteins and peptides. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups, thiol groups, and hydroxyl groups in biomolecules . This reactivity allows the compound to modify proteins and peptides, facilitating the study of their structure and function .
Comparison with Similar Compounds
化合物简介
3-(环丙基氨基甲酰)苯-1-磺酰氯(分子式:C₁₀H₁₀ClNO₃S,CAS号:1016501-60-2)是一种高反应性的磺酰氯衍生物。其分子结构中包含环丙基氨基甲酰基团和磺酰氯基团,赋予其独特的化学性质,广泛应用于蛋白质组学和药物化学领域。
合成方法
该化合物通常通过苯磺酰氯与环丙基异氰酸酯在惰性气氛(如氮气)中反应制备,常用溶剂为二氯甲烷或氯仿。反应后通过重结晶或色谱技术纯化,以获得高纯度产物。
化学反应与机制
- 亲核取代反应 :磺酰氯基团可与胺、醇或硫醇等亲核试剂反应,生成磺酰胺、磺酸酯或磺酸硫酯。
- 水解反应 :在水或碱性条件下,磺酰氯基团水解为磺酸。
- 蛋白质修饰 :磺酰氯基团可与蛋白质中的氨基、巯基或羟基形成共价键,用于研究蛋白质结构和功能。
与类似化合物的比较
以下从结构、反应性、应用三方面对比该化合物与其他磺酰氯衍生物。
结构对比
| 化合物名称 | 结构特征 | 独特性与差异 | 来源 |
|---|---|---|---|
| 3-(环丙基氨基甲酰)苯-1-磺酰氯 | 苯环3位含环丙基氨基甲酰基团 | 环丙基增强疏水性,提高生物分子选择性 | |
| 苯-1-磺酰氯 | 苯环无其他取代基 | 反应性较低,应用更广泛但特异性差 | |
| 4-(二乙基氨基甲酰)苯-1-磺酰氯 | 苯环4位含二乙基氨基甲酰基团 | 极性更高,适用于极性溶剂体系 | |
| 3-(甲基磺酰胺基)苯-1-磺酰氯 | 苯环3位含甲基磺酰胺基团 | 磺酰胺基团增加氢键能力 | |
| 1-(3-氯丙基)环丙烷-1-甲酰氯 | 环丙烷连接氯丙基链 | 长链结构增强膜穿透性 |
反应性对比
- 取代基影响 :环丙基氨基甲酰基团的位阻效应降低了苯环的电子密度,使磺酰氯基团的亲电性略低于苯磺酰氯,但特异性更高。
- 生物活性 :与牛血清白蛋白(BSA)的偶联效率达90%以上(pH 8.5),而含溴类似物(如1-(3-溴丙基)环丙烷-1-甲酰溴)因溴的强离去能力反应更快。
- 酶抑制 :该化合物对丝氨酸蛋白酶抑制活性(IC₅₀ = 0.8 μM)显著高于不含环丙基的类似物(如4-甲基苯磺酰氯,IC₅₀ > 10 μM)。
应用对比
| 化合物名称 | 主要应用领域 | 优势与局限性 | |
|---|---|---|---|
| 3-(环丙基氨基甲酰)苯-1-磺酰氯 | 蛋白质修饰、药物合成 | 高特异性,但合成成本较高 | |
| 苯-1-磺酰氯 | 通用有机合成 | 成本低,但副反应多 | |
| 3-氰基-3,3-二甲基丙烷-1-磺酰氯 | 材料科学、荧光探针 | 氰基增强光稳定性,但毒性较高 | |
| 4-氟苯-1-磺酰氯 | 放射性标记 | 氟原子便于示踪,但反应条件苛刻 |
研究进展与权威数据
蛋白质组学中的应用
- 蛋白质交联 :该化合物可特异性地标记赖氨酸残基,用于研究蛋白质相互作用(如结合位点分析)。
- 酶活性探针 :通过磺酰氯基团共价修饰丝氨酸蛋白酶活性位点,实时监测酶动力学。
药物化学中的应用
- 前药设计 :其磺酰胺衍生物在体内缓慢释放活性分子,延长半衰期。
- 抗菌活性 :与含氯甲基的类似物(如3-(氯甲基)-4-氟苯磺酰氯)相比,其抗菌活性中等(MIC = 32 μg/mL),但细胞毒性更低。
Biological Activity
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that may influence its biological activity, particularly in the realms of enzymatic inhibition and receptor modulation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN2O2S
- Molecular Weight : 248.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes such as acid-base balance and fluid secretion.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar sulfonamides have been reported to demonstrate antimicrobial properties by inhibiting bacterial dihydropteroate synthase, thus interfering with folate metabolism.
- Anti-inflammatory Effects : By modulating inflammatory pathways, compounds like this may contribute to reducing inflammation in various disease models.
- Cancer Therapeutics : Certain sulfonamide derivatives have shown promise in cancer treatment through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonamide derivatives similar to this compound:
- Antimicrobial Studies : A study published in SciELO highlighted the effectiveness of sulfonamides against a range of pathogens, demonstrating their potential as antibiotics (SciELO, 2019) .
- Enzyme Inhibition : Research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrases, leading to therapeutic effects in conditions such as glaucoma and edema (RSC Publishing) .
- Cancer Research : Investigations into the anticancer properties of sulfonamides indicate that they can induce apoptosis in cancer cells, making them candidates for further development in oncology (BenchChem) .
Data Table: Comparison of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, and what experimental conditions are critical for high yield?
The compound is synthesized via nucleophilic acyl substitution between benzene-1-sulfonyl chloride and cyclopropyl isocyanate in an inert atmosphere (e.g., nitrogen or argon) using aprotic solvents like dichloromethane or chloroform . Key factors include:
- Stoichiometric control : A 1:1 molar ratio minimizes side products.
- Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and stability.
- Purification : Recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures ≥95% purity .
Basic: How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfonyl chloride moiety is highly electrophilic, enabling reactions with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or thiosulfonates. Reactivity is enhanced by:
- Electron-withdrawing cyclopropylcarbamoyl group : Stabilizes the transition state during substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing ionic intermediates .
Basic: What are the primary applications of this compound in proteomics research?
It is used to covalently modify proteins/peptides via reactions with nucleophilic residues (e.g., lysine ε-amino groups or cysteine thiols). Applications include:
- Active-site labeling : Mapping enzyme binding pockets by selective modification .
- Crosslinking studies : Identifying protein-protein interaction interfaces .
Advanced: How can researchers optimize reaction conditions to mitigate hydrolysis of the sulfonyl chloride group?
Hydrolysis to sulfonic acid occurs in aqueous or humid environments. Mitigation strategies involve:
- Anhydrous conditions : Use molecular sieves or inert gas purging.
- Low-temperature synthesis : Conduct reactions at 0–5°C to slow water ingress .
- Real-time monitoring : Employ FTIR or Raman spectroscopy to detect hydrolysis intermediates (e.g., sulfonic acid at ~1180 cm⁻¹) .
Advanced: What analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts.
- 1H/13C NMR : Confirms cyclopropylcarbamoyl integration (δ 0.5–1.5 ppm for cyclopropyl protons) .
- Elemental analysis : Validates stoichiometry (C10H10ClNO3S) .
Advanced: How does the cyclopropylcarbamoyl substituent affect regioselectivity compared to other sulfonyl chlorides?
The cyclopropylcarbamoyl group directs electrophilic reactivity toward meta/para positions in aromatic systems due to steric and electronic effects. For example:
- Comparison with 4-methylbenzene-1-sulfonyl chloride : The methyl group lacks strong electronic effects, leading to less predictable regioselectivity .
- Computational modeling : Density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Advanced: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?
- pH stability assay : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 260 nm for sulfonyl chloride).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C under inert conditions) .
- Accelerated aging studies : Store at 40°C/75% RH for 4 weeks and quantify residual sulfonyl chloride by iodometric titration .
Advanced: How can cross-reactivity with structurally similar biomolecules be minimized in labeling experiments?
- Selective quenching : Add competitive nucleophiles (e.g., glycine for amines) to block non-specific sites .
- Time-resolved kinetics : Use stopped-flow techniques to optimize reaction times for target-selective labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
